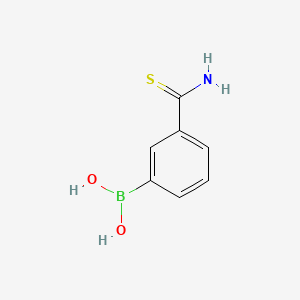

3-Boronobenzothioamide

Overview

Description

3-Boronobenzothioamide (3BBA) is a heterocyclic compound with diverse applications in scientific research. It has a CAS Number of 850568-10-4 and a molecular weight of 181.02 . It is a derivative of benzothioamide, which has a boron atom added to it.

Molecular Structure Analysis

The molecular formula of this compound is C7H8BNO2S . The InChI code is 1S/C7H8BNO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,10-11H,(H2,9,12) and the InChI key is ZPKLUYJBCAHWIW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a density of 1.36g/cm3, a boiling point of 420.2ºC at 760 mmHg, and a melting point of 188-192ºC . It is insoluble in water, indicating hydrophobic behavior.Scientific Research Applications

Boronic Acid Polymers in Biomedical Applications

Boron-containing organic compounds, including those related to 3-Boronobenzothioamide, have been extensively utilized in synthetic organic chemistry and have recently shown significant value in various biomedical applications. These applications span a range of areas, including the treatment of HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them particularly promising in the development of new biomaterials for these medical applications (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors Using Boronic Acid

The detection of biologically active substances, critical for disease prevention, diagnosis, and treatment, is a rapidly advancing field where boronic acid derivatives play a key role. Boronic acid interacts with cis-1,2- or 1,3-diol to form rings, useful as reporters in fluorescent sensors for probing carbohydrates and other bioactive substances. The recent progress in boronic acid sensors demonstrates their effectiveness in detecting substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This highlights the potential of this compound and related compounds in developing new fluorescent probes (Huang et al., 2012).

Boronic Acid in Drug Discovery

Boron in drug discovery has been transformative, with carboranes, a class of boron-containing compounds, serving as unique pharmacophores in biologically active compounds. These compounds offer new avenues in the design and development of pharmaceutical drugs, potentially including derivatives of this compound. They have been applied in creating enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing important saccharides (Issa, Kassiou, & Rendina, 2011).

Catalytic Applications of Boronic Acid

Boronic acid, including compounds like this compound, demonstrates versatile catalytic properties. It has been used in a variety of organic reactions, molecular recognition, and assembly processes. Its inherent catalytic property has been harnessed in enabling reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. This opens pathways to synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Applications in Optoelectronics

Three-coordinate boron compounds, potentially including this compound derivatives, have shown significant potential in optoelectronics. These materials exhibit interesting linear and nonlinear optical properties, two-photon-excited fluorescence, fluoride ion sensing properties, and can function in OLEDs. Their unique π-acceptor nature in conjugated organic molecules renders them useful in various optoelectronic applications (Entwistle & Marder, 2004).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3-carbamothioylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,10-11H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLUYJBCAHWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=S)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657041 | |

| Record name | (3-Carbamothioylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-10-4 | |

| Record name | B-[3-(Aminothioxomethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamothioylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)